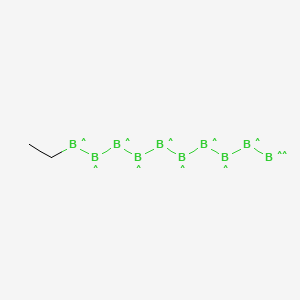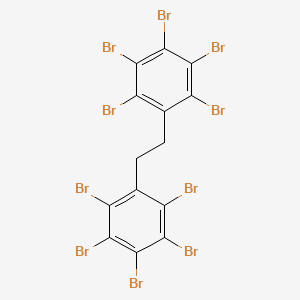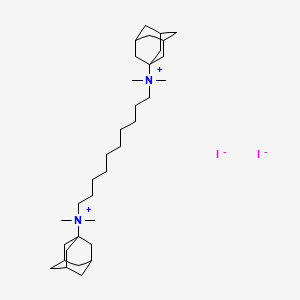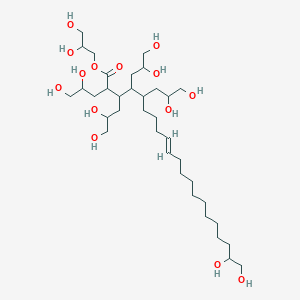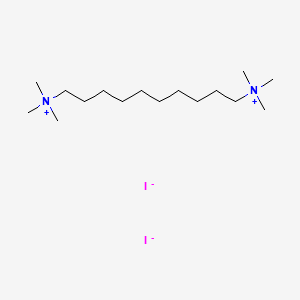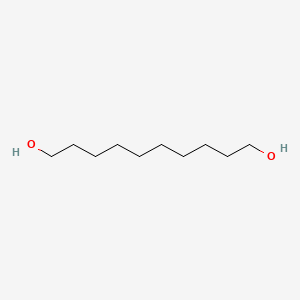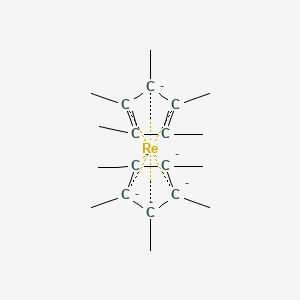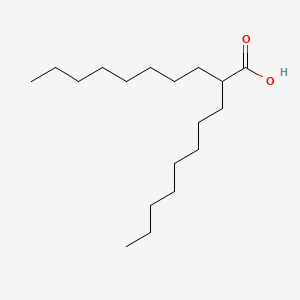
2-Octyldecanoic acid
Übersicht
Beschreibung
2-Octyldecanoic acid is a unique chemical with the linear formula C18H36O2 . It has a molecular weight of 284.486 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Octyldecanoic acid is represented by the linear formula C18H36O2 . The InChI code for this compound is 1S/C18H36O2/c1-3-5-7-9-11-13-15-17(18(19)20)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) .Physical And Chemical Properties Analysis
2-Octyldecanoic acid has a molecular weight of 284.48 . Its melting point is between 35-37 degrees Celsius . The compound has a complex structure with a topological polar surface area of 37.3 Ų .Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution and Hydrolysis
2-Octyldecanoic acid, a derivative of 2-methylalkanoic acids, can be effectively resolved through enzymatic processes. Lipase from Candida cylindracea has been used as a catalyst for the resolution of 2-methyldecanoic acid, a structurally similar compound. This resolution is affected by the chain length of the acid and the alcohol moiety of the ester. The process includes esterification and hydrolysis reactions, with the efficiency varying based on factors like pH and the presence of CaCl2 (Holmberg et al., 1991).
Surface Modification for Biocompatibility
2-Octyldecanoic acid can be utilized in surface modification to enhance biocompatibility. Similar long alkyl chain carboxylic acids have been used to form self-assembled monolayers on stainless steel surfaces, a process relevant for medical implants and devices. These monolayers exhibit chemical and mechanical stability, indicating potential applications for 2-Octyldecanoic acid in similar contexts (Raman & Gawalt, 2007).
Asymmetric Synthesis in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 2-Octyldecanoic acid can be synthesized asymmetrically. For instance, (S)-α-(octyl)glycine, a derivative, is produced via alkylation of a chiral nucleophilic glycine equivalent. This process has implications for the large-scale production of Tailor-Made Amino Acids, crucial in drug design (Fu et al., 2020).
Plant Defense Mechanisms
2-Octyldecanoic acid, as part of octadecanoids, plays a role in plant defense mechanisms. Octadecanoids, derived from linolenic acid, are involved in signaling pathways that activate defense genes in plants. This response is triggered by signals generated from insect and pathogen attacks (Doares et al., 1995).
Corrosion Inhibition
Studies on spirocyclopropane derivatives, which may share structural features with 2-Octyldecanoic acid, show effectiveness in corrosion inhibition. These compounds form stable monolayers on metal surfaces and protect against corrosion, suggesting potential applications for 2-Octyldecanoic acid in similar roles (Chafiq et al., 2020).
Biochemical Synthesis
2-Octyldecanoic acid might beinvolved in biochemical synthesis processes. For example, studies on the synthesis of cellulose by Acetobacter Xylinum explore substrates and inhibitors, which can provide insights into the biochemical applications of similar fatty acids. This research could suggest potential pathways or roles for 2-Octyldecanoic acid in similar synthetic processes (Schramm et al., 1957).
Eigenschaften
IUPAC Name |
2-octyldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17(18(19)20)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYXZGFIZTYYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060701 | |
| Record name | Decanoic acid, 2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octyldecanoic acid | |
CAS RN |
619-39-6 | |
| Record name | 2-Octyldecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 2-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 2-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoic acid, 2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-octyldecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



